3,5-Dichloro-4-ethoxy-2-nitrotoluene
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Overview
Description
3,5-Dichloro-4-ethoxy-2-nitrotoluene is an organic compound with the molecular formula C9H9Cl2NO3 It is a derivative of toluene, where the methyl group is substituted with a nitro group, and the benzene ring is further substituted with chlorine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethoxy-2-nitrotoluene typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3,5-Dichloro-4-ethoxy-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dichloro-4-carboxy-2-nitrotoluene.
Scientific Research Applications
3,5-Dichloro-4-ethoxy-2-nitrotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethoxy-2-nitrotoluene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitrotoluene: Similar structure but lacks the ethoxy group.
3,5-Dichloro-4-methoxy-2-nitrotoluene: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The ethoxy group can provide different steric and electronic effects compared to other similar compounds .
Properties
CAS No. |
67828-38-0 |
---|---|
Molecular Formula |
C9H9Cl2NO3 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1,3-dichloro-2-ethoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO3/c1-3-15-9-6(10)4-5(2)8(7(9)11)12(13)14/h4H,3H2,1-2H3 |
InChI Key |
NHKYOVUIRFBTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1Cl)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
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